

Technical Support Center: Optimization of Ionone Extraction from Violet Flowers

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Compound of Interest

Compound Name: IONONE

Cat. No.: B8125255

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Welcome to the technical support center for the optimization of **ionone** extraction from violet flowers (*Viola odorata*). This resource is designed for researchers, scientists, and professionals in drug development and perfumery. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are **ionones** and why are they important in violet flower extracts? A1: **Ionones** are a series of closely related chemical substances, specifically rose ketones, that are responsible for the characteristic scent of violets.^[1] The primary isomers, α -**ionone** and β -**ionone**, are derived from the enzymatic degradation of carotenoids, particularly β -carotene.^{[1][2][3][4]} Beyond their use in fragrance, **ionones** are investigated for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial actions, making them of interest for drug development.^{[2][5]}

Q2: Which extraction method is best for obtaining **ionones** from delicate violet flowers? A2: For delicate floral material like violets, methods that use low temperatures are generally preferred to prevent the degradation of thermolabile compounds.

- **Solvent Extraction:** This is the traditional method for producing "violet leaf absolute." It involves using a non-polar solvent like hexane to create a concrete, which is then washed with ethanol to yield the absolute.^{[6][7]} This method is effective for capturing the full aromatic profile but may leave trace amounts of solvent.^[8]

- Supercritical Fluid Extraction (SFE): This is a modern "green" technology that uses supercritical CO₂ as a solvent.[\[9\]](#) It is highly efficient for extracting lipophilic compounds like **ionones** at low temperatures, avoiding thermal degradation and leaving no toxic solvent residue.[\[10\]](#)[\[11\]](#)
- Steam Distillation: While a common method for many essential oils, steam distillation is generally too harsh for violet flowers and can destroy the delicate aromatic compounds, resulting in a low yield or an unrepresentative scent profile.[\[8\]](#)[\[12\]](#)[\[13\]](#) It is not the recommended method for high-quality **ionone** extraction from violets.

Q3: The yield of violet oil is notoriously low. What kind of yield can I realistically expect? A3: The yield is indeed very low, which has historically made violet oil extremely expensive (a classic figure cites needing 33,000 kg of flowers to produce 1 kg of oil).[\[2\]](#) Modern methods have improved efficiency, but yields remain low compared to other botanicals.

- Supercritical Fluid Extraction (SFE): One study on *Viola odorata* reported a total extraction yield of 1.43% (w/w) using ScCO₂.[\[14\]](#)
- Solvent Extraction: For violet leaf concrete using hexane, a yield of approximately 0.09% has been reported.[\[6\]](#)
- Hydrodistillation (from leaves): An essential oil yield of 1.2% was reported from *Viola odorata* leaves using a hydrodistillation-solvent extraction technique.[\[15\]](#)

It is critical to note that yields can vary significantly based on the plant material (flowers vs. leaves), geographical origin, harvest time, and specific extraction parameters.[\[16\]](#)[\[17\]](#)

Q4: My GC-MS results show significant variation in **ionone** content compared to published data. Why is this? A4: Chemical variability in *Viola odorata* extracts is a well-documented issue.[\[16\]](#) Several factors can contribute to this:

- Plant Chemotype: Different populations of *Viola odorata* can have naturally different chemical profiles.[\[16\]](#)[\[18\]](#)
- Plant Part Used: Extracts from leaves and flowers will have different compositions.[\[2\]](#)

- Adulteration: Commercial oils may be adulterated with synthetic compounds to enhance their aroma, which can lead to discrepancies.[19]
- Extraction Method: The choice of extraction method and parameters (e.g., solvent, temperature, pressure) will selectively extract different compounds, altering the final chemical profile.[19]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low or No Yield of Extract	<p>1. Improper Plant Material: The flowers may have been harvested post-peak, dried improperly, or stored for too long, leading to the loss of volatile compounds.[18] 2. Inefficient Extraction: The particle size of the plant material may be too large, or the solvent may not be adequately penetrating the tissue.[16] For SFE, pressure and temperature may be suboptimal.[9] 3. Insufficient Plant Material: The quantity of violet flowers being processed is too small for the apparatus, as the oil yield is inherently very low.[17]</p>	<p>1. Harvest flowers in the early morning when aromatic compounds are at their peak. Process them as quickly as possible after harvesting to minimize degradation.[15] 2. Coarsely grind the dried flowers to increase surface area. Ensure proper solvent-to-material ratio. For SFE, optimize pressure and temperature; increasing pressure generally increases solvent density and solubility. [9] 3. Use a substantial amount of starting material. For lab-scale extractions, this may mean several hundred grams to obtain a measurable yield.</p>
Low Concentration of Ionones in the Final Extract	<p>1. Thermal Degradation: The extraction temperature may be too high, particularly with steam or hydrodistillation, causing the breakdown of ionones.[8] 2. Wrong Solvent Polarity (Solvent Extraction): The solvent used may not be optimal for selectively extracting non-polar ionones. 3. Suboptimal SFE Parameters: In Supercritical Fluid Extraction, the CO₂ density (a function of temperature and pressure)</p>	<p>1. Use low-temperature methods like SFE or solvent extraction. For SFE, keep the temperature between 40-60°C. [9][14] 2. Use a non-polar solvent such as hexane or petroleum ether for the initial extraction.[6][13] 3. Systematically vary the pressure (e.g., 100-350 bar) and temperature (e.g., 40-60°C) to find the optimal conditions for ionone extraction. The addition of a co-solvent like ethanol (e.g., 5%) can sometimes improve</p>

	might not be ideal for ionone solubility.	the extraction of certain compounds.[9]
Presence of Impurities or Waxes in the Final Product	1. Co-extraction of Non-target Compounds: In solvent extraction, pigments, waxes, and other lipids are often co-extracted with the aromatic compounds.[6] 2. Incomplete Solvent Removal: Residual solvent from the extraction process remains in the final product.	1. For solvent extracts, perform a secondary extraction (washing) with cold ethanol. Waxes and lipids are less soluble in cold ethanol and will precipitate, allowing them to be filtered out to produce an "absolute." [6] 2. Use a rotary evaporator under vacuum to gently remove the solvent. Ensure sufficient time and appropriate temperature to avoid both thermal degradation and residual solvent.

Data Presentation: Comparative Analysis of Extraction Methods

The following tables summarize quantitative data gathered from various studies. Note that direct comparison is challenging due to variations in plant material (leaves vs. flowers), origin, and analytical methods.

Table 1: Extraction Yield from *Viola odorata*

Extraction Method	Plant Part	Yield (% w/w)	Source
Supercritical Fluid Extraction (ScCO ₂)	Aerial Parts	1.43%	[14]
Solvent Extraction (Hexane)	Leaves	~0.09% (Concrete)	[6]
Hydrodistillation-Solvent Extraction	Leaves	1.2%	[15]
Soxhlet Extraction (Methanol)	Aerial Parts	7.88%	[17]

Table 2: **Ionone** Composition in Commercial *Viola odorata* Oil (GC-MS Analysis)

Compound	Sample 1 (%)	Sample 2 (%)	Source
α -Ionone	16.52%	-	[5]
β -Ionone	12.87% (trans)	5.04%	
α -Isomethyl ionone	5.00%	-	[5]
6-Methyl γ -ionone	-	2.29%	

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Ionones

This protocol is based on typical parameters for extracting lipophilic compounds from botanicals.

- Preparation of Plant Material:
 - Obtain fresh violet flowers and air-dry them in a dark, well-ventilated area until brittle.
 - Coarsely grind the dried flowers to a particle size of approximately 0.5-1.0 mm.

- SFE Apparatus Setup:
 - Load the ground plant material into the extraction vessel of the SFE system.
 - Set the system parameters. Based on literature, optimal starting conditions are:
 - Pressure: 300 bar[14]
 - Temperature: 40°C[14]
 - CO₂ Flow Rate: 2-4 L/min (for a lab-scale system)
 - Co-solvent (Optional): Ethanol at 5% can be added to modify polarity.[9]
- Extraction Process:
 - Pressurize the system with CO₂ to the desired setpoint.
 - Initiate the CO₂ flow through the extraction vessel. The supercritical CO₂ will act as a solvent, dissolving the **ionones** and other lipophilic compounds.
 - The extract-laden CO₂ then flows into a separator vessel at a lower pressure and temperature (e.g., 60 bar, 25°C).
 - In the separator, the CO₂ returns to a gaseous state, losing its solvent power and precipitating the extract, which is collected at the bottom.
- Collection and Analysis:
 - Continue the extraction for a set period (e.g., 2-4 hours).[14]
 - Depressurize the system safely.
 - Collect the raw extract from the separator. The extract will be a concentrated, waxy substance.
 - Analyze the extract for **ionone** content using GC-MS.

Protocol 2: Solvent Extraction of Violet Absolute

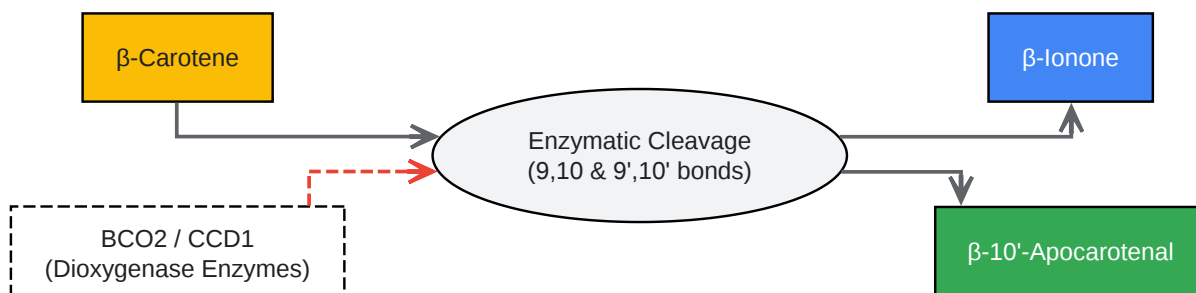
This protocol describes the two-step process to produce a violet absolute.

- Preparation of Plant Material:
 - Use fresh, fragrant violet flowers. Packing the extractor tightly is crucial.
- Step 1: Concrete Extraction
 - Place the fresh flowers in an extractor and submerge them in a non-polar solvent, typically hexane.[\[6\]](#)[\[13\]](#)
 - Allow the material to macerate for several hours to allow the solvent to dissolve the aromatic compounds, waxes, and pigments.
 - Perform two to three successive extractions with fresh solvent to maximize yield.
 - Combine the solvent washes and filter to remove plant material.
 - Remove the hexane under vacuum using a rotary evaporator at a low temperature (e.g., $<40^{\circ}\text{C}$). The resulting waxy, highly aromatic paste is the concrete.
- Step 2: Absolute Production
 - Dissolve the concrete in warm, high-proof ethanol.
 - Chill the alcoholic solution to a low temperature (e.g., -15°C to 4°C) for 12-48 hours.[\[6\]](#)
This causes the waxes and other less soluble materials to precipitate.
 - Perform cold filtration to remove the precipitated waxes.
 - Remove the ethanol from the filtrate using a rotary evaporator under vacuum at a low temperature.
 - The remaining viscous, highly concentrated liquid is the violet absolute.
- Analysis:

- Analyze the absolute for α - and β -ionone content using GC-MS.

Visualizations

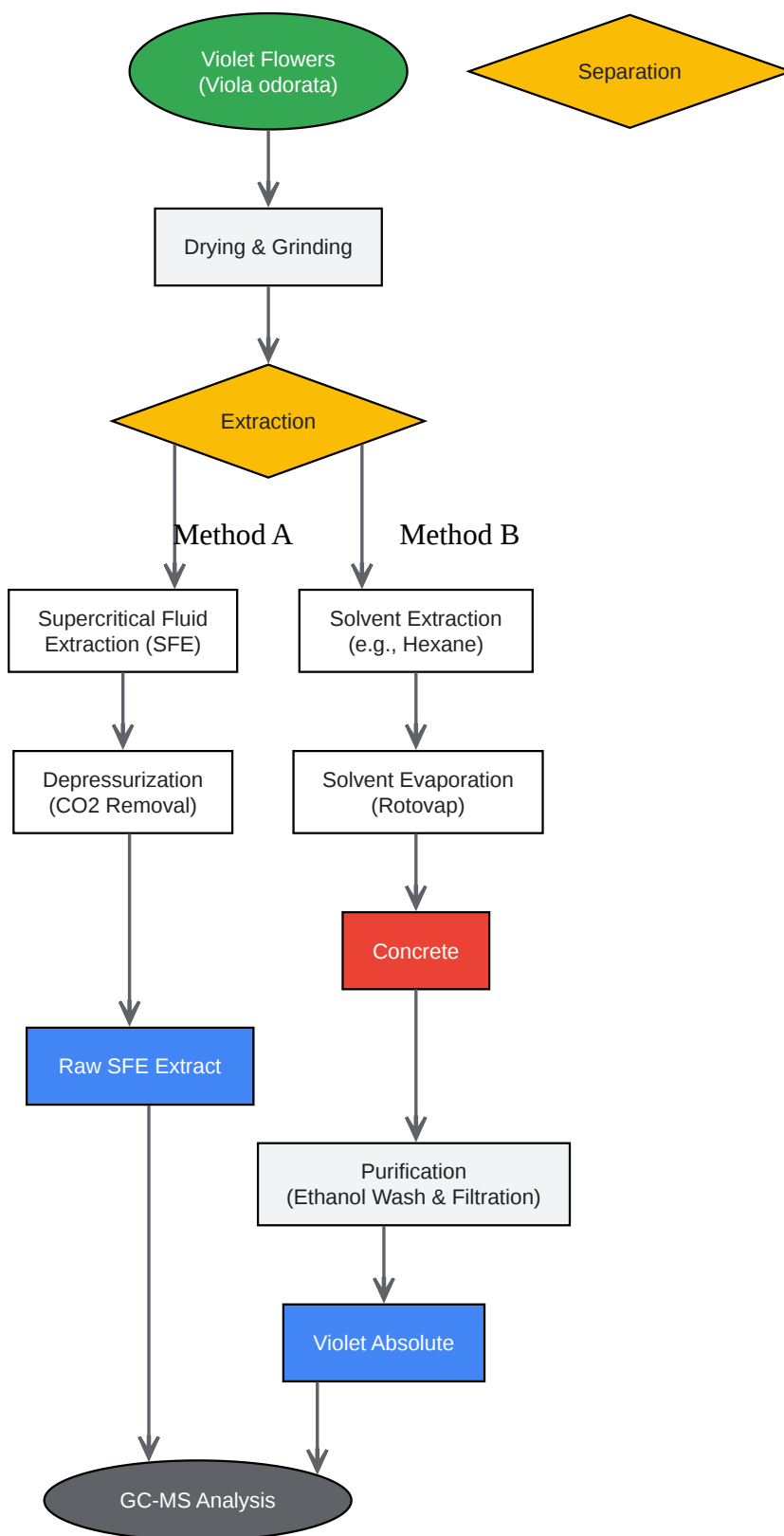
Biosynthesis of β -Ionone



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Caption: Biosynthesis of β -ionone from β -carotene via enzymatic cleavage.

Generalized Experimental Workflow for Ionone Extraction



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Caption: General workflow for **ionone** extraction from violet flowers.

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